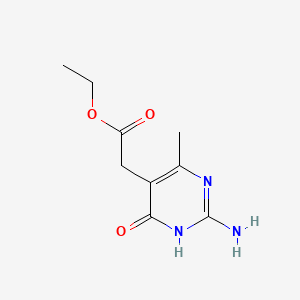

Ethyl (2-amino-4-hydroxy-6-methyl-5-pyrimidinyl)acetate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 31.1 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 2-(2-amino-4-methyl-6-oxo-1H-pyrimidin-5-yl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O3/c1-3-15-7(13)4-6-5(2)11-9(10)12-8(6)14/h3-4H2,1-2H3,(H3,10,11,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQVHAVBZUUKKSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=C(N=C(NC1=O)N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00351620 | |

| Record name | Ethyl (2-amino-6-methyl-4-oxo-1,4-dihydropyrimidin-5-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00351620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

31.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24802191 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

499209-19-7 | |

| Record name | Ethyl (2-amino-6-methyl-4-oxo-1,4-dihydropyrimidin-5-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00351620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Ethyl (2-amino-4-hydroxy-6-methyl-5-pyrimidinyl)acetate

Abstract: This technical guide provides an in-depth exploration of a robust and logical synthetic pathway for Ethyl (2-amino-4-hydroxy-6-methyl-5-pyrimidinyl)acetate. This pyrimidine derivative is a valuable heterocyclic building block in the synthesis of various biologically active molecules, including analogues of Vitamin B1 (thiamine).[1] The guide is structured to provide researchers, chemists, and drug development professionals with a detailed, step-by-step methodology, grounded in established chemical principles. We will dissect the synthesis from a retrosynthetic perspective, followed by a detailed forward synthesis protocol, complete with mechanistic insights, process controls, and characterization considerations. The protocols described herein are designed to be self-validating, emphasizing safety, efficiency, and reproducibility.

Part 1: Strategic Overview and Retrosynthetic Analysis

The synthesis of substituted pyrimidines is a cornerstone of heterocyclic chemistry due to their prevalence in pharmaceuticals and agrochemicals. The target molecule, this compound, presents a classic challenge: the construction of a polysubstituted aromatic heterocycle and the subsequent introduction of a carbon-based side chain at a specific position.

Our strategy is built upon a reliable and well-documented method for forming the pyrimidine core, followed by sequential functionalization. A retrosynthetic analysis reveals a logical three-step approach:

-

C5-Side Chain Disconnection: The ethyl acetate moiety at the C5 position can be installed via a carbon-carbon bond formation. A plausible approach is the reaction of a C5-halogenated pyrimidine with the enolate of ethyl acetate. This points to a key precursor: a 5-halo-2-amino-4-hydroxy-6-methylpyrimidine.

-

C5-Halogenation Disconnection: The halogen (e.g., bromine) at the C5 position can be introduced through an electrophilic halogenation of the parent pyrimidine ring. The C5 position is electronically activated for such a reaction.

-

Pyrimidine Core Disconnection: The foundational 2-amino-4-hydroxy-6-methylpyrimidine ring is classically synthesized via the condensation of guanidine with a β-ketoester, in this case, ethyl acetoacetate. This is a highly efficient and widely used cyclocondensation reaction.

This retrosynthetic logic is visualized in the diagram below.

Caption: Retrosynthetic pathway for the target molecule.

Part 2: The Forward Synthesis Pathway: A Validated Protocol

This section details the step-by-step execution of the forward synthesis, providing the necessary causality behind experimental choices to ensure reproducibility.

Step 1: Synthesis of 2-Amino-4-hydroxy-6-methylpyrimidine (Intermediate I)

The initial and most critical step is the construction of the pyrimidine ring. This is achieved through the condensation of ethyl acetoacetate with guanidine, catalyzed by a strong base. Sodium ethoxide is the base of choice as it is non-nucleophilic towards the ester under these conditions and is readily formed from sodium in ethanol, the reaction solvent.

Mechanism: The reaction proceeds via nucleophilic attack of the deprotonated guanidine on the ketone carbonyl of ethyl acetoacetate, followed by an intramolecular cyclization via attack of the second guanidine nitrogen onto the ester carbonyl, and subsequent dehydration to yield the aromatic pyrimidine ring.

Experimental Protocol:

-

Preparation of Sodium Ethoxide: In a three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, carefully add metallic sodium (1.0 eq) in small pieces to absolute ethanol (approx. 10 mL per gram of sodium) under an inert atmosphere. Allow the reaction to proceed until all the sodium has dissolved.

-

Addition of Reagents: To the freshly prepared sodium ethoxide solution, add guanidine hydrochloride (1.05 eq). Stir the mixture for 20 minutes to allow for the formation of free guanidine and precipitation of sodium chloride.

-

Condensation: Add ethyl acetoacetate (1.0 eq) dropwise to the mixture.

-

Reaction: Heat the reaction mixture to reflux (approx. 78°C) and maintain for 6-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the mixture to room temperature and neutralize with concentrated hydrochloric acid to pH ~7. This will cause the product to precipitate.

-

Isolation and Purification: Filter the resulting white solid, wash with cold water, and then with a small amount of cold ethanol. The crude product can be recrystallized from hot water to yield pure 2-amino-4-hydroxy-6-methylpyrimidine.[2][3] The product is a white powder with a melting point reported to be >300 °C.[3]

Reagent Summary Table:

| Reagent | Molar Eq. | MW ( g/mol ) | Role |

| Ethyl Acetoacetate | 1.0 | 130.14 | Carbon Source (C4, C5, C6, Me) |

| Guanidine HCl | 1.05 | 95.53 | Nitrogen/Carbon Source (N1, C2, N3, NH2) |

| Sodium | 1.05 | 22.99 | Base Precursor |

| Absolute Ethanol | - | 46.07 | Solvent |

Step 2: Synthesis of 5-Bromo-2-amino-4-hydroxy-6-methylpyrimidine (Intermediate II)

With the pyrimidine core established, the next step is to install a handle for the final C-C coupling reaction. This is achieved by brominating the electron-rich C5 position. N-Bromosuccinimide (NBS) is an ideal reagent for this transformation as it is a solid, easy to handle, and provides a source of electrophilic bromine under mild conditions, minimizing over-bromination or other side reactions.

Experimental Protocol:

-

Dissolution: Dissolve 2-amino-4-hydroxy-6-methylpyrimidine (1.0 eq) in a suitable solvent such as N,N-Dimethylformamide (DMF) or glacial acetic acid in a round-bottom flask.

-

Bromination: Add N-Bromosuccinimide (1.0-1.1 eq) portion-wise to the solution at room temperature, while stirring. The reaction is typically slightly exothermic.

-

Reaction: Stir the mixture at room temperature for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Work-up: Pour the reaction mixture into a beaker of ice water. The brominated product will precipitate out of the solution.

-

Isolation and Purification: Filter the precipitate, wash thoroughly with water to remove DMF and succinimide, and dry under vacuum. The product can be further purified by recrystallization if necessary.

Reagent Summary Table:

| Reagent | Molar Eq. | MW ( g/mol ) | Role |

| Intermediate I | 1.0 | 125.13 | Substrate |

| N-Bromosuccinimide (NBS) | 1.1 | 177.98 | Brominating Agent |

| DMF | - | 73.09 | Solvent |

Step 3: Synthesis of this compound (Target Molecule)

The final step involves the formation of the C5-C bond. This is accomplished by reacting the 5-bromo intermediate with the lithium enolate of ethyl acetate. This is a powerful nucleophile that will displace the bromide. The reaction must be conducted under strictly anhydrous and inert conditions at low temperatures to ensure the stability of the enolate and prevent side reactions like self-condensation.

Experimental Protocol:

-

Enolate Formation: In a flame-dried, three-necked flask under argon, dissolve diisopropylamine (1.2 eq) in anhydrous tetrahydrofuran (THF). Cool the solution to -78°C (dry ice/acetone bath). Add n-butyllithium (1.15 eq, as a solution in hexanes) dropwise and stir for 30 minutes to form lithium diisopropylamide (LDA).

-

Ester Addition: Add ethyl acetate (1.1 eq) dropwise to the LDA solution at -78°C and stir for another 45-60 minutes to ensure complete formation of the lithium enolate.

-

Coupling Reaction: Prepare a separate solution of 5-bromo-2-amino-4-hydroxy-6-methylpyrimidine (1.0 eq) in anhydrous THF. Add this solution dropwise to the enolate solution at -78°C.

-

Reaction: Allow the reaction mixture to stir at -78°C for 2-3 hours, then let it warm slowly to room temperature overnight.

-

Quenching and Work-up: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Isolation and Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude residue should be purified by column chromatography on silica gel to yield the final product.

Reagent Summary Table:

| Reagent | Molar Eq. | MW ( g/mol ) | Role |

| Intermediate II | 1.0 | 204.02 | Electrophile |

| Diisopropylamine | 1.2 | 101.19 | Base Precursor |

| n-Butyllithium | 1.15 | 64.06 | Strong Base |

| Ethyl Acetate | 1.1 | 88.11 | Nucleophile Precursor |

| Anhydrous THF | - | 72.11 | Solvent |

Part 3: Mechanistic Visualization and Workflow

Understanding the underlying reaction mechanisms is crucial for troubleshooting and optimization. The initial ring formation is a classic example of a cyclocondensation reaction.

Caption: Overall experimental workflow for the synthesis.

Part 4: Conclusion

This guide outlines a comprehensive and chemically sound pathway for the synthesis of this compound. By starting with the robust cyclocondensation of guanidine and ethyl acetoacetate to form the pyrimidine core, followed by regioselective halogenation at the C5 position, a key intermediate is efficiently prepared. The final carbon-carbon bond formation, achieved through alkylation with an ethyl acetate enolate, successfully yields the target molecule. Each step is supported by well-established principles of organic chemistry, and the detailed protocols provide a clear roadmap for laboratory execution. This synthesis provides reliable access to a valuable building block for further elaboration in medicinal and materials chemistry.

References

-

Shakir A, Adnan S. (2020). Synthesis and Characterization of Some New Formazan Derivatives From 2-Amino-4-Hydroxy-6-Methyl Pyrimidine and Study the Biological Activity (Anti-Bacteria and Anti-Cancer). International Journal of Pharmaceutical Quality Assurance, 11(1):53-59. Available at: [Link]

-

ResearchGate. Polymer-assisted synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates. Available at: [Link]

- Google Patents. CN102161660A - Preparation method of 2-(6-chloro-2-methylpyrimidinyl-4-amino)-N-(2-chloro-6-methylphenyl)-5-thiazolecarboxamide.

-

ChemUniverse. This compound. Available at: [Link]

-

PrepChem.com. Synthesis of 2-amino-4-hydroxy-6-methoxy-pyrimidine. Available at: [Link]

-

MySkinRecipes. This compound. Available at: [Link]

-

ResearchGate. The Crystal Structure of 2-Amino-4-Hydroxy-6- Methylpyrimidine-Trihydrate. Available at: [Link]

Sources

A Comprehensive Guide to the Spectroscopic Characterization of Ethyl (2-amino-4-hydroxy-6-methyl-5-pyrimidinyl)acetate

An In-depth Technical Guide:

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Spectroscopic Characterization

Ethyl (2-amino-4-hydroxy-6-methyl-5-pyrimidinyl)acetate, with the chemical formula C9H13N3O3 and a molecular weight of 211.22 g/mol , serves as a key building block in medicinal chemistry.[1][2][3] Its structural integrity is paramount to the successful synthesis of downstream products, including potential therapeutic agents. Spectroscopic characterization provides an empirical foundation for confirming the molecular structure, assessing purity, and identifying potential impurities. This guide will systematically detail the application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and UV-Visible (UV-Vis) Spectroscopy for the comprehensive analysis of this compound.

Molecular Structure and Key Functional Groups

The unique arrangement of functional groups in this compound gives rise to a distinct spectroscopic fingerprint. Understanding this structure is the first step in interpreting the data from various analytical techniques.

-

Pyrimidine Ring: The core heterocyclic structure.

-

Amino Group (-NH2): A primary amine at the C2 position.

-

Hydroxyl Group (-OH): At the C4 position, which may exist in tautomeric equilibrium with a keto form.

-

Methyl Group (-CH3): Attached to the C6 position of the pyrimidine ring.

-

Ethyl Acetate Group (-CH2COOCH2CH3): A side chain at the C5 position.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By observing the magnetic behavior of atomic nuclei, we can map out the connectivity and chemical environment of each atom.

Proton NMR provides detailed information about the number of different types of protons, their electronic environments, and their proximity to other protons.

Expertise & Experience in Experimental Design: The choice of a deuterated solvent is critical. Dimethyl sulfoxide-d6 (DMSO-d6) is an excellent choice for this molecule due to its ability to dissolve the compound and to exchange protons with labile groups like -OH and -NH2, which can be observed as broad signals.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of DMSO-d6.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

Data Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak of DMSO-d6 (δ ≈ 2.50 ppm).

-

Integrate the signals to determine the relative number of protons.

-

Caption: Workflow for ¹³C NMR Spectroscopic Analysis.

Table 1: Predicted NMR Data for this compound in DMSO-d6

| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| -CH2- (Ester) | δ 4.1-4.3 (q, 2H) | δ ~60 |

| -CH3 (Ester) | δ 1.2-1.4 (t, 3H) | δ ~14 |

| -CH2- (Side Chain) | δ 3.4-3.6 (s, 2H) | δ ~30 |

| -CH3 (Ring) | δ 2.2-2.4 (s, 3H) | δ ~20 |

| -NH2 | δ 6.5-7.5 (br s, 2H) | - |

| -OH | δ 10.0-12.0 (br s, 1H) | - |

| C=O (Ester) | - | δ ~170 |

| C4-OH | - | δ ~165 |

| C2-NH2 | - | δ ~160 |

| C6-CH3 | - | δ ~155 |

| C5 | - | δ ~105 |

Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary slightly. [4][5]

Mass Spectrometry (MS): Determining Molecular Weight and Formula

Mass spectrometry is a powerful analytical technique for determining the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition.

Expertise & Experience in Experimental Design: Electrospray ionization (ESI) is the preferred method for this molecule as it is a soft ionization technique that is well-suited for polar, non-volatile compounds, minimizing fragmentation and preserving the molecular ion.

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use a mass spectrometer equipped with an ESI source.

-

Data Acquisition:

-

Infuse the sample solution into the ESI source.

-

Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

-

Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

-

-

Data Analysis:

-

Identify the molecular ion peak.

-

Analyze any significant fragment ions to gain further structural information.

-

Caption: Workflow for Mass Spectrometric Analysis.

Table 2: Expected Mass Spectrometry Data

| Ion | Formula | Calculated m/z |

| [M+H]⁺ | C9H14N3O3⁺ | 212.1035 |

Note: High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy measures the vibrations of atoms and can be used to identify the presence of specific functional groups.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation:

-

Solid (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.

-

Solid (ATR): Place a small amount of the solid sample directly on the attenuated total reflectance (ATR) crystal.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum (of the empty sample compartment or pure KBr pellet).

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

-

Data Analysis:

-

The instrument software will automatically ratio the sample spectrum to the background spectrum.

-

Identify the characteristic absorption bands corresponding to the functional groups.

-

Caption: Workflow for UV-Vis Spectroscopic Analysis.

Table 4: Expected UV-Vis Absorption Data

| Transition | Expected λmax (nm) |

| π → π* | ~260-280 |

Note: The λmax is characteristic of the substituted pyrimidine chromophore.

The comprehensive spectroscopic characterization of this compound is achieved through the synergistic application of NMR, MS, IR, and UV-Vis techniques. NMR spectroscopy provides the structural backbone, MS confirms the molecular weight and formula, IR identifies the key functional groups, and UV-Vis spectroscopy characterizes the electronic properties of the pyrimidine ring. Together, these methods provide a self-validating system for the unambiguous identification and quality assessment of this important pharmaceutical intermediate, ensuring the integrity and reproducibility of research and development efforts.

References

- Vertex AI Search. (2025).

-

Uno, T., & Machida, K. (1975). Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. Journal of Pharmaceutical Sciences, 64(2), 292. [Link]

- Rocha, R., et al. (2006). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. Journal of Molecular Structure, 786(1-3), 1-13.

-

ResearchGate. (n.d.). IR, NMR spectral data of pyrimidine derivatives. [Link]

-

ResearchGate. (n.d.). FT-IR data of pyrimidine derivatives compounds. [Link]

-

The Royal Society of Chemistry. (2019). Supporting Information. [Link]

-

ChemUniverse. (n.d.). This compound. [Link]

-

Impact Factor. (n.d.). Synthesis and Characterization of some new Formazan Derivatives from 2-Amino-4-Hydroxy-6-Methyl Pyrimidine and Study the Biologi. [Link]

-

ARKIVOC. (2003). Polymer-assisted synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates. [Link]

- Acta Crystallographica Section E. (2007). Ethyl 4-(2-hydroxyphenyl)

-

PubMed Central. (2023). Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives. [Link]

-

ResearchGate. (n.d.). The UV-Vis absorption and fluorescence emission (dotted lines) spectra of compound 4 in various organic solvents. [Link]

- ChemicalBook. (n.d.). 4-AMINO-6-HYDROXY-2-METHYLPYRIMIDINE(767-16-8) 13C NMR spectrum.

- MySkinRecipes. (n.d.). Ethyl (2-amino-4-hydroxy-6-methyl-5-pyrimidinyl)

- ChemicalBook. (n.d.). Ethyl (2-amino-4-hydroxy-6-methyl-5-pyrimidinyl)

-

PubChem. (n.d.). Ethyl 1,4-dihydro-2-hydroxy-6-methyl-4-phenyl-5-pyrimidinecarboxylate. [Link]

- ResearchGate. (n.d.). UV–Vis–NIR spectrum of 2APM crystal.

-

Journal of Pharmaceutical Research and Reports. (2023). Current Focus on Utilization of UV-Visible Spectroscopy in Multiple Pharma Research. [Link]

- ResearchGate. (n.d.). UV–Vis absorption spectra of 1-Aminopyrene (1-AP, blue line), highly....

- Hit2Lead. (n.d.). ethyl (2-amino-4-hydroxy-6-methyl-5-pyrimidinyl)

- ChemicalBook. (n.d.).

- ChemicalBook. (n.d.). 4-amino-6-hydroxy-2-methylpyrimidine(767-16-8) 1 h nmr.

- GovInfo. (n.d.).

-

Journal of Pharmaceutical Research and Reports. (2023). Comparative Analytic Study by UV Spectrophotometric, Structural Characterization through Fourier Transformed Infrared Spectroscopy (FTIR) Method and. [Link]

- PubChem. (n.d.). 5-{[Ethyl(methyl)amino]methyl}-2-methyl-5,6-dihydropyrimidin-4-amine.

Sources

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of Ethyl (2-amino-4-hydroxy-6-methyl-5-pyrimidinyl)acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Central Role of NMR in Structural Elucidation

In the landscape of analytical chemistry, Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the unambiguous determination of molecular structure. Its ability to probe the chemical environment of individual nuclei within a molecule provides a wealth of information, including connectivity, stereochemistry, and conformational dynamics. For drug development professionals, NMR is not merely a characterization tool; it is a critical component in the journey from lead identification to preclinical evaluation, ensuring the precise molecular architecture of candidate compounds.

The subject of this guide, Ethyl (2-amino-4-hydroxy-6-methyl-5-pyrimidinyl)acetate, belongs to the pyrimidine class of heterocyclic compounds. Pyrimidine scaffolds are prevalent in numerous biologically active molecules, including nucleobases and a wide array of therapeutic agents, highlighting the importance of their precise characterization.

Molecular Structure and Tautomerism

Before delving into the NMR data, it is crucial to consider the tautomeric forms of the pyrimidine ring. The 4-hydroxy-pyrimidine moiety can exist in equilibrium between the enol (hydroxy) and keto (pyrimidinone) forms. The keto form is generally the predominant tautomer in solution, a factor that significantly influences the electronic environment and, consequently, the NMR chemical shifts. The analysis presented herein assumes the predominance of the keto tautomer.

Caption: A generalized workflow for NMR data acquisition and analysis.

Conclusion

This technical guide provides a detailed, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of this compound. By leveraging established principles of NMR spectroscopy and drawing comparisons with structurally related pyrimidine derivatives, we have presented a comprehensive set of expected spectral parameters. This information is intended to aid researchers in the identification and characterization of this and similar compounds. The provided experimental protocol offers a robust starting point for obtaining high-quality NMR data. As with any predictive analysis, experimental verification remains the gold standard, and it is our hope that this guide will facilitate such future investigations.

References

-

Synthesis and Characterization of some new Formazan Derivatives from 2-Amino-4-Hydroxy-6-Methyl Pyrimidine and Study the Biological Activity (Anti-Bacteria and Anti-Cancer). ResearchGate. [Link]

-

Polymer-assisted synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates. ResearchGate. [Link]

-

Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. National Institutes of Health. [Link]

-

IR, NMR spectral data of pyrimidine derivatives. ResearchGate. [Link]

-

Synthesis and Characterization of some new Formazan Derivatives from 2-Amino-4-Hydroxy-6-Methyl Pyrimidine and Study the Biologi. Impactfactor. [Link]

Mass spectrometry analysis of Ethyl (2-amino-4-hydroxy-6-methyl-5-pyrimidinyl)acetate

An In-Depth Technical Guide to the Mass Spectrometry Analysis of Ethyl (2-amino-4-hydroxy-6-methyl-5-pyrimidinyl)acetate

Foreword

The structural elucidation and quantification of heterocyclic compounds are cornerstones of modern pharmaceutical development and metabolomics research. This compound, a key pyrimidine derivative, presents a unique analytical challenge due to its polarity and multifunctional nature. This guide provides a comprehensive framework for its analysis using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). Moving beyond a simple recitation of methods, we explore the causal reasoning behind each experimental choice, from sample preparation to spectral interpretation. Our objective is to equip researchers, scientists, and drug development professionals with a robust, field-proven methodology grounded in the principles of scientific integrity and validation.

Analyte Profile: Understanding the Target Molecule

A successful mass spectrometry method begins with a thorough understanding of the analyte's physicochemical properties. This compound is a polar organic molecule, a characteristic that dictates every subsequent analytical decision.[1][2] Its structure features a substituted pyrimidine core—a common motif in pharmacologically active compounds—and an ethyl acetate side chain.

| Property | Value | Source |

| Molecular Formula | C₉H₁₃N₃O₃ | [1][2][3] |

| Molecular Weight | 211.22 g/mol | [1][2][3] |

| Exact Mass | 211.09604 Da | [1][2] |

| Monoisotopic Mass [M+H]⁺ | 212.10387 Da | Calculated |

| XLogP3 | -0.8 | [1][2] |

| Hydrogen Bond Donors | 2 | [1] |

| Hydrogen Bond Acceptors | 4 | [1] |

The negative XLogP3 value confirms the molecule's high polarity, making it highly soluble in aqueous solutions but challenging to retain on traditional reversed-phase chromatography columns without mobile phase modification.[1][2] The presence of a basic amino group and multiple nitrogen atoms makes it an ideal candidate for positive-mode electrospray ionization (ESI).[4][5]

The Analytical Workflow: A Validated Approach

Our approach is designed as a self-validating system, where high-resolution, accurate-mass data at each stage provides confidence in the final identification. Mass spectrometry is a cornerstone technique for the structural elucidation of such small molecules, with modern high-resolution instruments like Quadrupole Time-of-Flight (Q-TOF) and Orbitrap systems being pivotal.[6][7][8]

Caption: High-level workflow for the analysis of this compound.

Experimental Protocols: From Sample to Spectrum

The following protocols are detailed to ensure reproducibility and robustness. The choice of each parameter is justified based on the analyte's properties and established analytical principles.

Sample Preparation

Rationale: Given the analyte's polarity, a simple "dilute-and-shoot" approach is often sufficient for relatively clean samples. The goal is to solubilize the analyte effectively while minimizing matrix effects.[9] Acetonitrile is chosen for its protein precipitation capabilities and compatibility with reversed-phase chromatography.

Protocol:

-

Standard Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol. Serially dilute this stock using a 50:50 mixture of acetonitrile and deionized water to create working standards (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).

-

Sample Extraction: If the analyte is in a biological matrix (e.g., plasma), perform a protein precipitation. Add 3 parts of ice-cold acetonitrile to 1 part of the sample.

-

Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein denaturation.

-

Centrifugation: Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins.

-

Filtration: Carefully transfer the supernatant to a new tube and filter it through a 0.22 µm PTFE syringe filter into an LC vial. This step removes particulates that could clog the UPLC system.[10]

UPLC-MS/MS System Parameters

Rationale: Ultra-High-Performance Liquid Chromatography (UPLC) provides superior resolution and speed compared to traditional HPLC.[11] A C18 column is a versatile starting point, but the high aqueous mobile phase is crucial for retaining our polar analyte. Formic acid is added to the mobile phase to promote protonation of the analyte, enhancing the ESI signal in positive mode.[5]

| Parameter | Recommended Setting | Justification |

| UPLC System | Waters ACQUITY UPLC or equivalent | Provides high resolution and throughput. |

| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm | Good starting point for polar molecule retention. |

| Mobile Phase A | 0.1% Formic Acid in Water | Promotes protonation for positive ESI. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for elution. |

| Flow Rate | 0.4 mL/min | Standard for 2.1 mm ID columns. |

| Gradient | 5% B for 0.5 min, ramp to 95% B over 3 min, hold for 1 min, return to 5% B | A standard gradient to elute the analyte and clean the column. |

| Injection Volume | 2 µL | Minimizes peak distortion while providing sufficient sensitivity. |

| MS System | Q-TOF or Orbitrap Mass Spectrometer | Required for high-resolution, accurate-mass data.[7][8] |

| Ionization Mode | Electrospray Ionization (ESI), Positive | Ideal for the basic amino group of the analyte.[12][13] |

| Capillary Voltage | 3.5 kV | Optimizes spray stability and ion generation. |

| Source Temp. | 150 °C | A moderate temperature to aid desolvation without thermal degradation. |

| Desolvation Temp. | 350 °C | Efficiently removes solvent from droplets. |

| MS1 Scan Range | m/z 50 - 500 | Covers the expected precursor ion and potential low-mass fragments. |

| MS/MS Acquisition | Data-Dependent Acquisition (DDA) | Triggers MS/MS scans on the most intense ions from the MS1 survey. |

| Collision Energy | Ramped (e.g., 10-40 eV) | Allows for the observation of both low-energy and high-energy fragments. |

Data Analysis: Deciphering the Spectra

MS1 Spectrum: The Molecular Ion

In positive ESI mode, the analyte will readily accept a proton to form the molecular ion, [M+H]⁺.

-

Expected m/z: 212.10387

-

Validation: The high-resolution mass spectrometer should detect this ion with a mass accuracy of < 5 ppm. This provides strong evidence for the elemental formula C₉H₁₄N₃O₃⁺.[6] The characteristic isotopic pattern for a molecule containing 9 carbons should also be observed.

MS/MS Spectrum: Structural Fingerprinting

Tandem mass spectrometry (MS/MS) provides the structural fingerprint of the molecule. By fragmenting the precursor ion (m/z 212.10) and analyzing the resulting product ions, we can confirm the connectivity of the atoms. The fragmentation of pyrimidine derivatives often involves cleavages in the side chains and characteristic ruptures of the heterocyclic ring.[5][14][15]

Key Predicted Fragmentations: The fragmentation of protonated this compound is expected to proceed through several key pathways, primarily involving the labile ethyl acetate side chain.

Caption: Proposed ESI⁺ fragmentation pathway for this compound.

Interpretation of Key Fragments:

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Formula of Fragment | Proposed Identity |

| 212.1039 | 184.0725 | C₂H₄ (28.0313 Da) | C₇H₁₀N₃O₃⁺ | Loss of ethene via a McLafferty-type rearrangement from the ethyl ester.[16][17] |

| 212.1039 | 166.0620 | C₂H₅OH (46.0419 Da) | C₇H₈N₃O₂⁺ | Loss of a neutral ethanol molecule, a common fragmentation for protonated ethyl esters. |

| 166.0620 | 138.0667 | CO (27.9949 Da) | C₆H₈N₃O⁺ | Subsequent loss of carbon monoxide from the ketene intermediate formed after ethanol loss. |

The presence and accurate mass measurement of these specific fragments provide unequivocal evidence for the identity and structure of this compound.

Conclusion

The methodology detailed in this guide presents a comprehensive and robust system for the mass spectrometric analysis of this compound. By integrating a deep understanding of the analyte's chemical nature with the power of high-resolution UPLC-MS/MS, researchers can achieve confident identification and structural confirmation. The emphasis on causality—understanding why a certain technique is used or a specific fragment is formed—elevates the analysis from a routine procedure to a rigorous scientific investigation. This framework is not only applicable to the target compound but can also be adapted for the broader class of polar heterocyclic molecules that are vital to the pharmaceutical and life sciences industries.

References

- 1. echemi.com [echemi.com]

- 2. echemi.com [echemi.com]

- 3. Ethyl(2-amino-4-hydroxy-6-methyl-5-pyrimidinyl)acetate , 95% , 499209-19-7 - CookeChem [cookechem.com]

- 4. Gas-phase fragmentation of protonated C60-pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. High-resolution mass spectrometry of small molecules bound to membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tecan.com [tecan.com]

- 10. biocompare.com [biocompare.com]

- 11. Ultra-performance liquid chromatography-tandem mass spectrometry for the analysis of heterocyclic amines in food - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. uab.edu [uab.edu]

- 14. sphinxsai.com [sphinxsai.com]

- 15. article.sapub.org [article.sapub.org]

- 16. tdx.cat [tdx.cat]

- 17. mass spectrum of ethyl ethanoate fragmentation pattern of m/z m/e ions for analysis and identification of ethyl acetate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

FT-IR spectrum of Ethyl (2-amino-4-hydroxy-6-methyl-5-pyrimidinyl)acetate

An In-Depth Technical Guide to the FT-IR Spectrum of Ethyl (2-amino-4-hydroxy-6-methyl-5-pyrimidinyl)acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a heterocyclic compound of significant interest in pharmaceutical and medicinal chemistry.[1][2][3] Its structure, featuring a substituted pyrimidine core, makes it a valuable building block in the synthesis of various biologically active molecules, including analogues of Vitamin B1 (thiamine).[4] The precise elucidation of its molecular structure is paramount for quality control, reaction monitoring, and understanding its chemical behavior.

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive analytical technique that provides a molecular fingerprint by probing the vibrational modes of a molecule's functional groups.[1][2] This guide offers a comprehensive analysis of the expected , grounded in the fundamental principles of vibrational spectroscopy and supported by data from analogous structures. We will dissect the anticipated spectral features, explain the underlying causality for experimental choices, and provide a robust protocol for acquiring a high-quality spectrum.

The molecular structure of this compound, with the chemical formula C9H13N3O3, is presented below.[3][5][6][7] This structure forms the basis for our spectral interpretation.

Caption: Chemical structure of this compound.

Theoretical Principles: Assigning Vibrational Modes

The FT-IR spectrum of this molecule is a composite of the vibrational frequencies of its constituent functional groups. The position, intensity, and shape of the absorption bands are dictated by the bond strength, the mass of the atoms involved, and the molecular environment, including hydrogen bonding. The pyrimidine ring itself can exist in tautomeric forms, such as the keto-enol tautomerism between the hydroxy and pyrimidone forms.[8] For this analysis, we will consider the hydroxy-pyrimidine form as depicted.

High-Frequency Region (4000-2500 cm⁻¹)

This region is dominated by stretching vibrations of O-H, N-H, and C-H bonds.

-

O-H and N-H Stretching: The primary amino (-NH₂) group is expected to show two distinct bands corresponding to asymmetric and symmetric N-H stretching vibrations, typically in the 3400-3250 cm⁻¹ range.[9][10] The hydroxyl (-OH) group will exhibit a broad absorption band, likely centered around 3300-2500 cm⁻¹, due to strong intermolecular hydrogen bonding. This broad -OH band may overlap with the N-H stretches.

-

C-H Stretching: The aliphatic C-H stretching vibrations from the methyl (-CH₃) and ethyl (-CH₂CH₃) groups will appear in the 2975-2845 cm⁻¹ region.[1][11]

Mid-Frequency Region (2500-1500 cm⁻¹)

This region is crucial for identifying carbonyl groups and double bonds.

-

Carbonyl (C=O) Stretching: The most intense and characteristic band in the spectrum will be the C=O stretch from the ethyl acetate group. For aliphatic esters, this strong absorption typically occurs between 1750-1735 cm⁻¹.[12][13]

-

C=N and C=C Stretching (Pyrimidine Ring): The pyrimidine ring will give rise to several bands due to C=N and C=C stretching vibrations. These are expected in the 1650-1450 cm⁻¹ range.[1][14]

-

N-H Bending: The scissoring (bending) vibration of the primary amino group typically appears in the 1650-1580 cm⁻¹ region.[1][10] This band might overlap with the ring vibrations.

Fingerprint Region (1500-400 cm⁻¹)

This region contains a complex series of bands that are unique to the molecule as a whole, arising from C-O, C-N, and C-C stretching, as well as various bending vibrations.

-

C-O Stretching: The ester linkage will produce two distinct C-O stretching bands. The C(=O)-O stretch is typically found between 1300-1200 cm⁻¹, while the O-C-C stretch appears around 1150-1000 cm⁻¹.[13]

-

C-N Stretching: The stretching vibrations of the C-N bonds within the pyrimidine ring and the C-NH₂ bond will contribute to absorptions in the 1350-1200 cm⁻¹ range.[1][10]

-

Ring and Substituent Bending: A multitude of bending vibrations from the pyrimidine ring and its substituents will populate this region, making it a unique identifier for the compound.[11]

Predicted FT-IR Spectral Data

The following table summarizes the expected characteristic absorption bands for this compound.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 3500-3200 | Medium-Broad | O-H Stretch | Hydroxyl (-OH) |

| 3400-3300 | Medium | Asymmetric N-H Stretch | Primary Amine (-NH₂) |

| 3330-3250 | Medium | Symmetric N-H Stretch | Primary Amine (-NH₂) |

| 2980-2850 | Medium-Weak | C-H Stretch | Methyl, Ethyl groups |

| 1750-1735 | Strong | C=O Stretch | Ester (-COOC₂H₅) |

| 1650-1580 | Medium-Strong | N-H Bend | Primary Amine (-NH₂) |

| 1620-1570 | Medium-Strong | C=N Stretch | Pyrimidine Ring |

| 1550-1450 | Medium | C=C Stretch | Pyrimidine Ring |

| 1350-1200 | Medium | C-N Stretch | Amine, Pyrimidine Ring |

| 1300-1200 | Strong | Asymmetric C-O-C Stretch | Ester (-COOC₂H₅) |

| 1150-1000 | Medium | Symmetric C-O-C Stretch | Ester (-COOC₂H₅) |

Experimental Protocol: A Self-Validating System

To obtain a high-quality, reliable FT-IR spectrum, a rigorous and well-documented experimental procedure is essential. The following protocol is designed to ensure data integrity and reproducibility.

Sample Preparation (Justification)

The choice of sample preparation technique is critical. For a solid sample like this compound, the KBr (Potassium Bromide) pellet method is often preferred. KBr is transparent to IR radiation in the 4000-400 cm⁻¹ range and provides a solid matrix that minimizes scattering effects.

-

Protocol:

-

Thoroughly dry spectroscopic grade KBr at 110°C for at least 4 hours to remove any adsorbed water, which has a strong IR absorption.

-

Weigh approximately 1-2 mg of the sample and 100-200 mg of the dried KBr.

-

Grind the sample and KBr together in an agate mortar and pestle until a fine, homogenous powder is obtained. The fine particle size is crucial to reduce light scattering.

-

Transfer the powder to a pellet press and apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.

-

Carefully remove the pellet and place it in the sample holder of the FT-IR spectrometer.

-

Instrument Configuration and Data Acquisition

-

Protocol:

-

Background Spectrum: Before running the sample, acquire a background spectrum with the empty sample compartment. This will be automatically subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.

-

Instrument Parameters:

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹ (A good balance between signal-to-noise ratio and peak resolution for most applications).

-

Number of Scans: 32-64 scans are typically co-added to improve the signal-to-noise ratio.

-

-

Sample Spectrum: Place the KBr pellet in the sample holder and acquire the sample spectrum using the same parameters as the background.

-

Data Processing: Perform a baseline correction if necessary to ensure a flat baseline. Label the significant peaks with their corresponding wavenumbers.

-

Workflow for FT-IR Analysis

The logical flow from sample preparation to final spectral interpretation is a critical aspect of ensuring scientific rigor.

Caption: Experimental workflow for FT-IR analysis.

Conclusion and Field Insights

The is rich with information, providing a definitive confirmation of its complex structure. The key identifiers are the strong ester carbonyl (C=O) stretch around 1740 cm⁻¹, the broad O-H absorption, the distinct dual peaks of the primary amine N-H stretch, and the complex fingerprint region containing C-O and C-N vibrations.

For drug development professionals, this technique is invaluable. It can be used to:

-

Confirm Identity: Verify the identity and purity of starting materials and final products.

-

Monitor Reactions: Track the progress of a synthesis by observing the disappearance of reactant peaks and the appearance of product peaks.

-

Detect Impurities: Identify impurities that may have different functional groups and thus distinct FT-IR spectra.

By following a robust experimental protocol and grounding the interpretation in established spectroscopic principles, FT-IR analysis serves as a cornerstone of chemical characterization, ensuring the quality and integrity of pharmaceutical compounds.

References

-

Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research, 4(2), 1-5. Available From: [Link][1]

-

Zenodo. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Available From: [Link][2]

-

ChemUniverse. (n.d.). This compound. Available From: [Link][6]

-

MySkinRecipes. (n.d.). This compound. Available From: [Link][4]

-

International Journal of Innovative Research in Science, Engineering and Technology. (n.d.). Microwave Synthesis of Amino-Pyrimidines- FT-IR Spectrum. Available From: [Link][9]

-

ResearchGate. (n.d.). FT-IR data of pyrimidine derivatives compounds. Available From: [Link][14]

-

Proprep. (n.d.). What distinct peaks would you expect in the IR spectrum of ethyl acetate?. Available From: [Link][12]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of ethyl ethanoate. Available From: [Link][11]

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Esters. Available From: [Link][13]

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines. Available From: [Link][10]

-

PubChem. (n.d.). 2-Amino-6-methylpyrimidin-4-one. Available From: [Link][8]

Sources

- 1. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 2. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 3. echemi.com [echemi.com]

- 4. This compound [myskinrecipes.com]

- 5. echemi.com [echemi.com]

- 6. chemuniverse.com [chemuniverse.com]

- 7. Ethyl(2-amino-4-hydroxy-6-methyl-5-pyrimidinyl)acetate , 95% , 499209-19-7 - CookeChem [cookechem.com]

- 8. 2-Amino-6-methylpyrimidin-4-one | C5H7N3O | CID 135402055 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. ijirset.com [ijirset.com]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. infrared spectrum of ethyl ethanoate prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl acetate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. proprep.com [proprep.com]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. researchgate.net [researchgate.net]

Physical and chemical properties of Ethyl (2-amino-4-hydroxy-6-methyl-5-pyrimidinyl)acetate

An In-Depth Technical Guide to Ethyl (2-amino-4-hydroxy-6-methyl-5-pyrimidinyl)acetate: Properties, Synthesis, and Applications

Abstract

This compound is a substituted pyrimidine derivative of significant interest to the pharmaceutical and chemical research sectors. As a heterocyclic compound, it serves as a valuable pharmaceutical intermediate and a versatile building block for the synthesis of more complex, biologically active molecules.[1][2] The pyrimidine core is a foundational structure in numerous therapeutic agents and essential biomolecules, including nucleic acids.[3][4] This guide provides a comprehensive technical overview of its chemical and physical properties, discusses potential synthetic pathways, outlines analytical characterization methods, and explores its applications in drug development and medicinal chemistry. The content is structured to provide researchers, scientists, and drug development professionals with the critical data and field-proven insights necessary for its effective utilization.

Compound Identification and Molecular Structure

A precise understanding of a compound's identity and structure is the foundation of all subsequent research and development. This section details the fundamental identifiers and structural characteristics of this compound.

Nomenclature and Chemical Identifiers

The compound is systematically identified by several names and registry numbers, ensuring unambiguous reference in scientific literature and chemical databases.

| Identifier | Value | Source(s) |

| IUPAC Name | ethyl 2-(2-amino-6-methyl-4-oxo-1H-pyrimidin-5-yl)acetate | [5] |

| CAS Number | 499209-19-7 | [1][5][6] |

| Molecular Formula | C₉H₁₃N₃O₃ | [1][5][6] |

| Molecular Weight | 211.22 g/mol | [1][5][7] |

| Synonyms | (2-Amino-4-hydroxy-6-methyl-pyrimidin-5-yl)-acetic acid ethyl ester | [5] |

| InChIKey | QQVHAVBZUUKKSU-UHFFFAOYSA-N | [5] |

Molecular Structure and Tautomerism

The structure of this molecule features a pyrimidine ring substituted with an amino group at position 2, a methyl group at position 6, and an ethyl acetate moiety at position 5. A critical feature of the 4-hydroxypyrimidine core is its existence in a tautomeric equilibrium with its keto form, 2-amino-6-methyl-5-(ethyl acetate)-pyrimidin-4(3H)-one.[8] Experimental evidence for related pyrimidine structures suggests that the keto form is generally favored, particularly in the solid state.[8] This tautomerism is crucial as it influences the molecule's hydrogen bonding capabilities, reactivity, and interaction with biological targets.

Caption: Keto-enol tautomerism of the pyrimidine core.

Physicochemical Properties

The physical and computed chemical properties of a compound dictate its behavior in various environments and are predictive of its suitability for specific applications, including formulation and drug delivery.

Physical Properties

The experimentally determined or predicted physical properties provide insight into the compound's state, stability, and solvent compatibility.

| Property | Value | Source(s) |

| Density | 1.36 g/cm³ | [1][5] |

| Boiling Point | 349.5°C at 760 mmHg | [1][2][5] |

| Flash Point | 165.2°C | [1][5] |

| Refractive Index | 1.591 | [1][5] |

| Water Solubility | 31.1 µg/mL | [1][5] |

| Appearance | Likely a white to off-white crystalline powder (inferred from parent compound) | [9] |

Computed Properties for Drug Development

In silico-computed properties are essential in modern drug discovery for predicting a molecule's pharmacokinetic profile (ADME - Absorption, Distribution, Metabolism, Excretion). These parameters help to assess "drug-likeness" early in the development process.

| Property | Value | Significance | Source(s) |

| XLogP3 | -0.8 | A negative LogP value indicates higher hydrophilicity, which can influence solubility and absorption. | [1][5] |

| Polar Surface Area (PSA) | 93.8 Ų | PSA is a key predictor of drug transport properties, such as blood-brain barrier penetration. | [5] |

| Hydrogen Bond Donors | 2 | The amino and ring N-H groups can donate hydrogen bonds, crucial for receptor binding. | [1] |

| Hydrogen Bond Acceptors | 4 | The oxygen and nitrogen atoms can accept hydrogen bonds, contributing to solubility and target interaction. | [1] |

| Rotatable Bond Count | 4 | This value relates to the conformational flexibility of the molecule, which impacts binding affinity. | [1] |

Chemical Properties and Reactivity

The utility of this compound as a synthetic intermediate stems from the reactivity of its constituent functional groups.

-

Amino Group (-NH₂): The primary amino group at the C2 position is nucleophilic. It can be acylated, alkylated, or used to form Schiff bases with carbonyl compounds, providing a handle for extensive derivatization.[10][11]

-

Hydroxyl/Keto Group: The tautomeric nature of the C4 position allows for reactions typical of both enols and amides. The oxygen can be alkylated, while the ring nitrogen can be targeted in various coupling reactions.

-

Ethyl Acetate Moiety: The ester group is susceptible to hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. It can also undergo transesterification or react with nucleophiles at the carbonyl carbon.

-

Pyrimidine Ring: The heterocyclic core is relatively stable but can undergo electrophilic substitution, although the existing substituents will direct the position of any new group.

Stability and Storage

For maintaining chemical integrity, the compound should be stored under controlled conditions. The recommended storage is at 2-8°C, protected from light, and under an inert gas atmosphere to prevent degradation from oxidation or hydrolysis.[2]

Synthesis and Characterization

Proposed Synthetic Pathway

A common and effective method for constructing substituted pyrimidines is the condensation of a β-ketoester with an amidine-containing compound. A logical approach would involve the reaction of guanidine (or a salt thereof) with a suitably substituted ethyl acetoacetate derivative.

Caption: Application context of the pyrimidine intermediate.

Safety and Handling

While no specific GHS hazard classification is available for this compound, standard laboratory safety practices should be observed. [5]This includes wearing personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a chemical fume hood. As a reference, the parent compound 2-amino-4-hydroxy-6-methylpyrimidine is listed with warnings for causing skin and serious eye irritation. [12]Therefore, direct contact with skin and eyes should be avoided.

References

-

ChemUniverse. This compound. Available from: [Link]

-

Der Pharma Chemica. Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. Available from: [Link]

-

Pharmaffiliates. The Role of Pyrimidine Derivatives in Modern Pharmaceuticals. Available from: [Link]

-

International Journal of Research in Pharmacy and Pharmaceutical Sciences. Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Available from: [Link]

-

MySkinRecipes. This compound. Available from: [Link]

-

Growing Science. Current Chemistry Letters: Synthesis, reactions, and applications of pyrimidine derivatives. Available from: [Link]

-

Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrimidine. Available from: [Link]

-

ResearchGate. Synthesis and Identification of Heterocyclic Derivative from 2-amino-4-hydroxy-6-methyl pyrimidine and Study their Biological Activity. Available from: [Link]

-

ResearchGate. (PDF) Synthesis and Identification of Heterocyclic Derivative from 2-amino-4- hydroxy-6-methyl pyrimidine and Study their Biological Activity. Available from: [Link]

-

Impactfactor. Synthesis and Characterization of some new Formazan Derivatives from 2-Amino-4-Hydroxy-6-Methyl Pyrimidine and Study the Biologi. Available from: [Link]

-

PubChem. 2-Amino-6-methylpyrimidin-4-one. Available from: [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. This compound [myskinrecipes.com]

- 3. nbinno.com [nbinno.com]

- 4. gsconlinepress.com [gsconlinepress.com]

- 5. echemi.com [echemi.com]

- 6. chemuniverse.com [chemuniverse.com]

- 7. Ethyl(2-amino-4-hydroxy-6-methyl-5-pyrimidinyl)acetate , 95% , 499209-19-7 - CookeChem [cookechem.com]

- 8. 2-Amino-4-hydroxy-6-methylpyrimidine | 3977-29-5 | Benchchem [benchchem.com]

- 9. chemimpex.com [chemimpex.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. 2-Amino-6-methylpyrimidin-4-one | C5H7N3O | CID 135402055 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Ethyl (2-amino-4-hydroxy-6-methyl-5-pyrimidinyl)acetate (CAS 499209-19-7)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl (2-amino-4-hydroxy-6-methyl-5-pyrimidinyl)acetate, registered under CAS number 499209-19-7, is a pivotal heterocyclic building block within the pyrimidine class of compounds. Its structural arrangement, featuring a substituted pyrimidine core, renders it a valuable intermediate in the synthesis of a variety of biologically active molecules and pharmaceutical agents. This guide provides a comprehensive overview of its chemical and physical properties, a detailed examination of its synthesis, and an exploration of its current and potential applications in medicinal chemistry and drug discovery.

Core Compound Identification and Physicochemical Properties

The fundamental identity of this compound is established by its systematic IUPAC name and key identifiers.

-

Synonyms: (2-Amino-4-hydroxy-6-methyl-pyrimidin-5-yl)-acetic acid ethyl ester

The physicochemical properties of a compound are critical in determining its handling, reactivity, and suitability for various synthetic transformations. A summary of the key properties for this compound is provided in the table below.

| Property | Value | Source |

| Density | 1.36 g/cm³ | [1][2] |

| Boiling Point | 349.5 °C at 760 mmHg | [1][2] |

| Flash Point | 165.2 °C | [1][2] |

| Water Solubility | 31.1 µg/mL | [2] |

| Refractive Index | 1.591 | [2] |

| PSA (Polar Surface Area) | 93.8 Ų | [2] |

| XLogP3 | -0.8 | [2] |

Chemical Structure and Tautomerism

The structure of this compound is characterized by a central pyrimidine ring substituted with an amino group at the 2-position, a hydroxyl group at the 4-position, a methyl group at the 6-position, and an ethyl acetate group at the 5-position.

It is important for the researcher to recognize that the 4-hydroxypyrimidine moiety can exist in tautomeric forms, primarily the keto form, 2-amino-6-methyl-4-oxo-1,4-dihydropyrimidin-5-yl)acetate. This keto-enol tautomerism is a common feature of hydroxypyrimidines and can influence the compound's reactivity and spectroscopic characteristics.

Caption: 2D Chemical Structure of this compound.

Synthesis of the Pyrimidine Core: A General Approach

The synthesis of the pyrimidine ring is a well-established area of heterocyclic chemistry. A common and versatile method involves the condensation of a β-dicarbonyl compound or its equivalent with an amidine-containing reagent. In the case of this compound, the likely synthetic precursors are a substituted derivative of ethyl acetoacetate and guanidine.

This reaction, often a variation of the Biginelli reaction or a similar cyclocondensation, provides a straightforward route to highly functionalized pyrimidines. The general mechanism involves the initial reaction between the more reactive carbonyl group of the β-ketoester and one of the amino groups of guanidine, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic pyrimidine ring.

Caption: Generalized synthetic pathway for the formation of the pyrimidine core.

Representative Experimental Protocol

Materials:

-

Ethyl 2-acetyl-3-oxobutanoate (or a similar substituted ethyl acetoacetate)

-

Guanidine hydrochloride or Guanidine carbonate

-

Sodium ethoxide or another suitable base

-

Ethanol (anhydrous)

Procedure:

-

A solution of sodium ethoxide is prepared by dissolving sodium metal in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).

-

To this solution, guanidine hydrochloride is added, and the mixture is stirred to form the free base of guanidine.

-

Ethyl 2-acetyl-3-oxobutanoate is then added dropwise to the reaction mixture at room temperature or with gentle heating.

-

The reaction mixture is refluxed for several hours, and the progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The residue is then dissolved in water and acidified with a suitable acid (e.g., acetic acid or dilute HCl) to precipitate the product.

-

The crude product is collected by filtration, washed with cold water, and then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.

Note: The choice of the specific substituted ethyl acetoacetate is crucial for obtaining the desired ethyl acetate moiety at the 5-position of the pyrimidine ring.

Applications in Drug Discovery and Chemical Research

This compound serves as a versatile scaffold in medicinal chemistry due to the presence of multiple functional groups that can be further elaborated.

Precursor in Vitamin B1 (Thiamine) Synthesis

One of the notable applications of this compound and its close analogs is in the synthesis of Thiamine (Vitamin B1)[4]. The pyrimidine ring is a core component of the thiamine molecule. Synthetic routes to thiamine often involve the preparation of a suitably functionalized pyrimidine derivative which is then coupled with the thiazole moiety to complete the structure of the vitamin[5].

Intermediate for Bioactive Molecules

The 2-amino-4-hydroxypyrimidine core is a common feature in a wide range of biologically active compounds. The presence of the amino, hydroxyl, and ethyl acetate groups on the pyrimidine ring of CAS 499209-19-7 allows for diverse chemical modifications to generate libraries of compounds for screening against various biological targets. Research into pyrimidine derivatives has shown their potential as:

-

Antimicrobial agents: The pyrimidine nucleus is a constituent of several antibacterial and antifungal drugs.

-

Anticancer agents: Many kinase inhibitors and other anticancer drugs incorporate the pyrimidine scaffold.

-

Antiviral compounds: Pyrimidine analogs are a cornerstone of antiviral therapy.

While specific biological activity for this compound has not been extensively reported, its utility as a starting material for the synthesis of more complex and biologically active molecules is well-recognized within the scientific community.

Spectroscopic Data

Although specific spectroscopic data (NMR, IR, Mass Spectrometry) for CAS 499209-19-7 are not widely published, the expected spectral characteristics can be inferred from the known spectra of similar 2-amino-4-hydroxypyrimidine derivatives.

-

¹H NMR: Protons of the ethyl group would appear as a triplet and a quartet. The methyl group on the pyrimidine ring would be a singlet. The methylene protons of the acetate group would also be a singlet. The amino and hydroxyl protons would appear as broad singlets, and their chemical shifts could be concentration and solvent dependent.

-

¹³C NMR: The spectrum would show characteristic signals for the carbonyl carbon of the ester, the aromatic carbons of the pyrimidine ring, and the aliphatic carbons of the ethyl and methyl groups.

-

IR Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for N-H stretching of the amino group, O-H stretching of the hydroxyl group, C=O stretching of the ester, and C=N and C=C stretching vibrations of the pyrimidine ring.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (211.22 g/mol ) and fragmentation patterns characteristic of the loss of the ethoxy group and other fragments.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is advisable to consult the Material Safety Data Sheet (MSDS) provided by the supplier for detailed information on toxicity, handling, and disposal. Standard laboratory safety practices, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, are essential.

Conclusion

This compound is a compound of significant interest to the chemical and pharmaceutical research communities. Its well-defined structure and versatile functional groups make it a valuable intermediate for the synthesis of a wide array of more complex molecules, including the essential nutrient thiamine and potentially novel therapeutic agents. A thorough understanding of its properties and synthetic routes, as outlined in this guide, is crucial for its effective utilization in research and development endeavors.

References

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

Thiamine and selected thiamine antivitamins — biological activity and methods of synthesis. (2018). PMC - PubMed Central. Retrieved from [Link]

-

YouTube. (2025, January 9). Synthesis of Pyrimidine and Its Derivatives. Retrieved from [Link]

-

ResearchGate. (2021, March 26). Recent synthetic methodologies for pyrimidine and its derivatives. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

ChemUniverse. (n.d.). This compound. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Solubility of Ethyl (2-amino-4-hydroxy-6-methyl-5-pyrimidinyl)acetate in Organic Solvents

Foreword: Navigating the Solubility Landscape for a Key Pharmaceutical Intermediate

Ethyl (2-amino-4-hydroxy-6-methyl-5-pyrimidinyl)acetate, a substituted pyrimidine, represents a class of heterocyclic compounds of significant interest in pharmaceutical development. The solubility of such active pharmaceutical ingredients (APIs) and their intermediates is a critical physicochemical property that governs every stage of the drug development lifecycle—from synthesis and purification to formulation and bioavailability.[1] Poor solubility can lead to significant challenges, including low yields in crystallization, difficulties in preparing dosage forms, and inadequate absorption in vivo.[2][3][4]

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for understanding, determining, and predicting the solubility of this compound in various organic solvents. Recognizing that readily available public data on this specific molecule is limited, this document focuses on equipping the user with the foundational principles, robust experimental methodologies, and predictive tools necessary to generate reliable solubility data in-house. We will move beyond simple data reporting to explain the causality behind experimental choices, ensuring that the described protocols are self-validating and grounded in established scientific principles.

Physicochemical Profile of this compound

A thorough understanding of a compound's intrinsic properties is the first step in any solubility investigation. These characteristics dictate its interaction with different solvent environments.

| Property | Value | Source |

| Molecular Formula | C₉H₁₃N₃O₃ | [5][6] |

| Molecular Weight | 211.22 g/mol | [3][5][6] |

| CAS Number | 499209-19-7 | [5][6] |

| Appearance | Solid (assumed) | Inferred |

| Density | 1.36 g/cm³ | [5] |

| Boiling Point | 349.5 °C at 760 mmHg | [5] |

| XLogP3 | -0.8 | [5] |

| Hydrogen Bond Donor Count | 2 | [5] |

| Hydrogen Bond Acceptor Count | 4 | [5] |

| Water Solubility | 31.1 µg/mL | [5] |

The very low aqueous solubility (31.1 µg/mL) immediately classifies this compound as "sparingly soluble" or "very slightly soluble" in water, underscoring the critical need to identify suitable organic solvents for processing and formulation. The presence of multiple hydrogen bond donors and acceptors suggests that polar, protic, and aprotic solvents capable of hydrogen bonding will play a significant role in its dissolution.[7]

Theoretical Framework: "Like Dissolves Like" Quantified

The principle of "like dissolves like" provides a qualitative starting point for solvent selection. However, a more quantitative approach is required for systematic solvent screening and process optimization. Hansen Solubility Parameters (HSP) offer a powerful framework for this purpose.[8]

The HSP model deconstructs the total cohesive energy of a substance into three components, representing the different types of intermolecular forces:[8][9]

-

δd (Dispersion): Energy from nonpolar, van der Waals forces.

-

δp (Polar): Energy from dipolar intermolecular forces.

-

δh (Hydrogen Bonding): Energy from hydrogen bonding interactions.

The total Hildebrand solubility parameter (δt) is related to these components by the equation: δt² = δd² + δp² + δh² .[9]

The central concept is that substances with similar HSP values are likely to be miscible. The "distance" (Ra) between two substances (e.g., our solute and a solvent) in the three-dimensional Hansen space can be calculated:

Ra = √[4(δd₂ - δd₁)² + (δp₂ - δp₁)² + (δh₂ - δh₁)²]

A smaller Ra value indicates a higher affinity and, therefore, a greater likelihood of high solubility.[10]

Estimated Hansen Solubility Parameters

Since experimentally derived HSP values for this compound are not publicly available, we can estimate them using group contribution methods, which sum the contributions of the molecule's individual functional groups.[2][11][12] Based on its structure, the following are estimated HSP values for the target compound.

Table 2: Estimated Hansen Solubility Parameters for the Solute

| Compound | δd (MPa⁰·⁵) | δp (MPa⁰·⁵) | δh (MPa⁰·⁵) |

|---|

| this compound | 18.5 | 14.0 | 16.5 |

Table 3: Hansen Solubility Parameters for Common Organic Solvents

| Solvent | δd (MPa⁰·⁵) | δp (MPa⁰·⁵) | δh (MPa⁰·⁵) |

|---|---|---|---|

| n-Hexane | 14.9 | 0.0 | 0.0 |

| Toluene | 18.0 | 1.4 | 2.0 |

| Diethyl Ether | 14.5 | 2.9 | 5.1 |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 |

| Acetone | 15.5 | 10.4 | 7.0 |

| Acetonitrile | 15.3 | 18.0 | 6.1 |

| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 |

| Isopropanol | 15.8 | 6.1 | 16.4 |

| Ethanol | 15.8 | 8.8 | 19.4 |

| Methanol | 14.7 | 12.3 | 22.3 |

| Dimethylformamide (DMF) | 17.4 | 13.7 | 11.3 |

| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 |

| Water | 15.5 | 16.0 | 42.3 |

Source: Data compiled from multiple sources.[13][14]

By calculating the Ra distance between the solute and each solvent, researchers can prioritize experimental work. For instance, solvents like DMF and DMSO, having δp and δh values closer to our estimated solute values, are predicted to be better solvents than nonpolar solvents like hexane.

Caption: Logical workflow for predicting solubility using Hansen Solubility Parameters (HSP).

Experimental Determination of Solubility: Protocols and Best Practices

While predictive models are invaluable for screening, experimental determination remains the gold standard for obtaining accurate solubility data. Two primary types of solubility are relevant in drug development: equilibrium and kinetic solubility.[5]

Equilibrium Solubility Determination (Shake-Flask Method)

This method measures the thermodynamic, true solubility of a compound when the dissolved and solid states are in equilibrium.[7][12] It is the most accurate method and is crucial for pre-formulation and process chemistry.[8][11]

Objective: To determine the maximum concentration of this compound that can be dissolved in a specific organic solvent at a controlled temperature.

Materials & Equipment:

-

This compound (pure, solid form)

-

Selected organic solvents (high purity grade)

-

Analytical balance

-

Glass vials with screw caps (e.g., 4 mL or 8 mL)

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm or 0.45 µm, chemically compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis Spectrophotometer[1][11][15]

-

Volumetric flasks, pipettes, and other standard laboratory glassware

Step-by-Step Protocol:

-

Preparation: Add an excess amount of the solid compound to a pre-weighed glass vial. The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation. A starting point could be 10-20 mg of solute in 2 mL of solvent.

-

Incubation: Add the precise volume of the selected organic solvent to the vial. Seal the vial tightly to prevent solvent evaporation.

-

Equilibration: Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C or 37 °C). Agitate the mixture for a sufficient period to ensure equilibrium is reached.[11] This can range from 24 to 72 hours.[7][12] Visual inspection for consistent amounts of excess solid over time can help confirm equilibrium.

-

Phase Separation: After incubation, allow the vials to stand undisturbed at the controlled temperature for a short period to let the excess solid settle. Then, separate the solid from the saturated solution.[16] The most reliable method is centrifugation, followed by careful filtration of the supernatant through a chemically inert syringe filter. This step is critical to avoid transferring solid particles into the analytical sample.[11]

-

Quantification:

-

Accurately dilute a known volume of the clear filtrate with a suitable solvent (often the mobile phase for HPLC).

-

Analyze the diluted sample using a validated HPLC or UV-Vis method to determine the concentration of the dissolved compound.[1][15]

-

A calibration curve must be prepared using standard solutions of the compound at known concentrations to ensure accurate quantification.[2][15]

-

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. Report the result in units such as mg/mL or mol/L at the specified temperature.

Caption: Experimental workflow for Equilibrium Solubility determination via the shake-flask method.

Kinetic Solubility Determination

Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly precipitated from a high-concentration stock solution (typically in DMSO).[5][9] This high-throughput method is widely used in early drug discovery to quickly assess a compound's propensity to precipitate under assay conditions.[2][4][5]

Objective: To rapidly determine the apparent solubility of a compound when added from a DMSO stock into an organic solvent.

Materials & Equipment:

-

Compound stock solution (e.g., 10-20 mM in DMSO)

-

Selected organic solvents

-

96-well microtiter plates (UV-transparent plates for direct UV method)

-

Automated liquid handling system or multichannel pipettes

-

Plate shaker

-

(For direct UV method) 96-well filter plates

Step-by-Step Protocol (Nephelometric Assay):

-

Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in 100% DMSO.[9]

-

Plate Setup: Dispense a small volume (e.g., 1-5 µL) of the DMSO stock solution into the wells of a microtiter plate.[9]

-

Solvent Addition: Rapidly add the target organic solvent to each well to achieve the desired final compound concentration and a low final DMSO concentration (typically ≤1-2%).

-

Incubation: Mix the plate on a shaker for a defined, shorter period (e.g., 1-2 hours) at a controlled temperature.[9]

-